molecular formula C19H22N4O2 B4463643 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol

3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol

Cat. No. B4463643
M. Wt: 338.4 g/mol
InChI Key: KDLIECOLOBYDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol, also known as MPQP, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. MPQP belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol is not fully understood. However, several studies have suggested that 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol exerts its antitumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to have a number of biochemical and physiological effects. For example, 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation, such as cyclin D1 and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one of the main limitations of using 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in lab experiments is its relatively complex synthesis method, which may limit its availability and scalability for large-scale studies.

Future Directions

There are several potential future directions for research on 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol. One possible direction is to further investigate the mechanism of action of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol, in order to gain a better understanding of how it exerts its antitumor effects. Another potential direction is to investigate the potential use of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in combination with other anticancer agents, in order to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in preclinical and clinical trials, in order to determine its potential as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been extensively studied for its potential applications in cancer research. Several studies have shown that 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol exhibits potent antitumor activity against a wide range of cancer cell lines, including lung cancer, breast cancer, and prostate cancer. 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

3-[[2-[(4-methoxyphenyl)methylamino]quinazolin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-25-15-9-7-14(8-10-15)13-21-19-22-17-6-3-2-5-16(17)18(23-19)20-11-4-12-24/h2-3,5-10,24H,4,11-13H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIECOLOBYDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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